1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanone
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Overview
Description
1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanone is a chemical compound with the molecular formula C10H8FN3O and a molecular weight of 205.19 g/mol . This compound is characterized by the presence of a fluoropyrazole ring attached to a pyridine ring, which is further connected to an ethanone group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanone typically involves the reaction of 4-fluoropyrazole with 3-pyridyl ethanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and advanced purification techniques. The process is designed to ensure consistent quality and high throughput, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The fluorine atom in the pyrazole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include oxides, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanone involves its interaction with specific molecular targets and pathways. The fluoropyrazole ring is known to interact with various enzymes and receptors, modulating their activity. The pyridine ring enhances the compound’s binding affinity and specificity, leading to its biological effects .
Comparison with Similar Compounds
1-[6-(4-Fluoropyrazol-1-yl)-3-pyridyl]ethanone can be compared with other similar compounds, such as:
1-[6-(4-Chloropyrazol-1-yl)-3-pyridyl]ethanone: Similar structure but with a chlorine atom instead of fluorine.
1-[6-(4-Methylpyrazol-1-yl)-3-pyridyl]ethanone: Contains a methyl group instead of fluorine.
1-[6-(4-Bromopyrazol-1-yl)-3-pyridyl]ethanone: Features a bromine atom in place of fluorine.
The uniqueness of this compound lies in its fluorine atom, which imparts distinct chemical and biological properties, making it valuable for specific research applications .
Properties
IUPAC Name |
1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O/c1-7(15)8-2-3-10(12-4-8)14-6-9(11)5-13-14/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSBWJWWGZZASY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)N2C=C(C=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1980023-94-6 |
Source
|
Record name | 1-[6-(4-fluoro-1H-pyrazol-1-yl)-3-pyridinyl]ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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